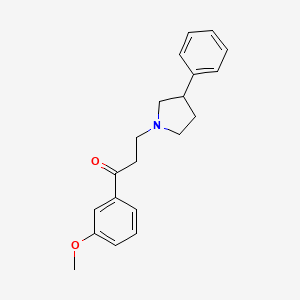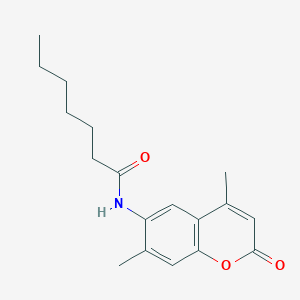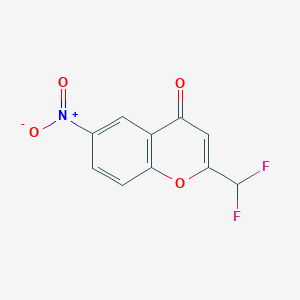![molecular formula C29H24N4O5 B11647666 2-(3,4-Dimethoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11647666.png)
2-(3,4-Dimethoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: is a complex heterocyclic compound with an intriguing structure. Let’s break it down:
-
Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: : This part of the name indicates fused rings—a furo[3,2-e] system and a triazolo[1,5-c]pyrimidine system. The furo[3,2-e] ring is a six-membered ring fused with a five-membered triazolo[1,5-c]pyrimidine ring.
-
2-(3,4-Dimethoxyphenyl): : This fragment consists of a phenyl ring (benzene ring) with two methoxy (OCH₃) groups attached at positions 3 and 4.
-
8,9-bis(4-methoxyphenyl): : Here, we have two 4-methoxyphenyl groups attached at positions 8 and 9 of the furo[3,2-e] ring.
Métodos De Preparación
Unfortunately, specific synthetic routes for this compound are not widely documented. I can provide some general strategies for constructing similar fused heterocycles:
Análisis De Reacciones Químicas
The compound’s reactivity likely involves its aromatic rings and heterocyclic systems. Potential reactions include:
Oxidation: Oxidation of the phenyl rings or the heterocyclic moieties.
Reduction: Reduction of functional groups (e.g., nitro reduction).
Substitution: Substitution reactions at various positions.
Cyclization: Intramolecular cyclizations to form the fused rings.
Common reagents and conditions would depend on the specific reaction type.
Aplicaciones Científicas De Investigación
While research on this specific compound is limited, similar heterocycles find applications in:
Medicinal Chemistry: Exploration of potential drug candidates due to their diverse biological activities.
Materials Science: Investigation of their optical, electronic, or mechanical properties.
Catalysis: Use as catalysts in organic transformations.
Mecanismo De Acción
Understanding the mechanism of action requires further research. the compound’s structural features suggest potential interactions with cellular targets, possibly affecting signaling pathways.
Comparación Con Compuestos Similares
Similar compounds include mescaline (3,4,5-trimethoxyphenethylamine) and related phenethylamines. The uniqueness of our compound lies in its intricate fused ring system and the combination of methoxy-substituted phenyl groups.
Propiedades
Fórmula molecular |
C29H24N4O5 |
|---|---|
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
4-(3,4-dimethoxyphenyl)-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C29H24N4O5/c1-34-20-10-5-17(6-11-20)24-25-28-31-27(19-9-14-22(36-3)23(15-19)37-4)32-33(28)16-30-29(25)38-26(24)18-7-12-21(35-2)13-8-18/h5-16H,1-4H3 |
Clave InChI |
GWQDZZDZGTXWMY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC(=C(C=C5)OC)OC)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11647583.png)

![3-[(2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11647597.png)

![4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11647606.png)
![2-(4-Ethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11647611.png)
![(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647614.png)

![(5E)-5-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647619.png)
![{2-methyl-4-[(4-nitrophenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(phenyl)methanone](/img/structure/B11647626.png)
![4-{11-(4-methoxyphenyl)-1-oxo-3-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11647633.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11647647.png)
![2-Cyano-N'-[(E)-[3-methoxy-4-(prop-2-YN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11647658.png)

